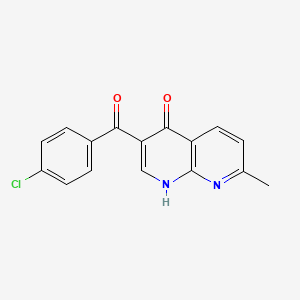
3-(4-chlorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of naphthyridinone, which is a nitrogen-containing heterocyclic compound . The “3-(4-chlorobenzoyl)” part suggests the presence of a 4-chlorobenzoyl group attached at the 3rd position of the naphthyridinone ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving coupling and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, aromaticity, and the presence of functional groups (like the 4-chlorobenzoyl group) would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
Complex Synthesis : Compounds related to 3-(4-chlorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one have been used to synthesize novel complexes with metals like Cu(I) and Pb(II). These complexes have been characterized by X-ray diffraction analysis, demonstrating their potential in forming large conjugated architectures, which could be of interest in materials science and catalysis (Gan et al., 2011).
Crystal Structure Determination : The crystal structure of related naphthyridinone derivatives has been detailed, providing insights into the molecular arrangement and potential for forming intramolecular hydrogen bonds. Such studies are crucial for understanding the compound's reactivity and potential binding mechanisms in biological applications (Guillon et al., 2017).
Biological Evaluation and Potential Applications
Antimicrobial Activity : Several derivatives of 1,8-naphthyridin-2(1H)-ones have shown promising antimicrobial activity. These findings suggest the utility of such compounds in developing new antimicrobial agents, highlighting their relevance in addressing resistance issues (Karabasanagouda & Adhikari, 2006).
Efflux Pump Inhibition : Studies have investigated the potential of 1,8-naphthyridine sulfonamides in inhibiting efflux pumps in multiresistant Staphylococcus aureus strains. This application is particularly relevant in overcoming drug resistance mechanisms in bacteria, presenting a novel approach to enhancing the efficacy of existing antibiotics (Oliveira-Tintino et al., 2020).
Photochromism Studies : The photochemical properties of compounds in the 1,8-naphthyridin-4(1H)-one series have been explored, indicating potential applications in developing photoresponsive materials. Such materials could be used in optical storage devices, sensors, and photopharmacology, leveraging the reversible changes in their chemical structure upon exposure to light (Aloïse et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-chlorobenzoyl)-7-methyl-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-2-7-12-15(21)13(8-18-16(12)19-9)14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORALSWAQXPYCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzoyl)-7-methyl-1,8-naphthyridin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)


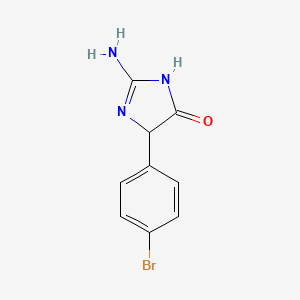
methanone](/img/structure/B2634562.png)
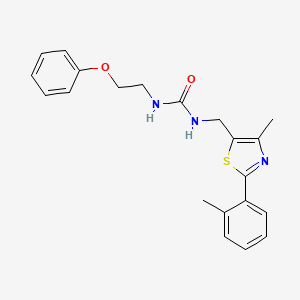
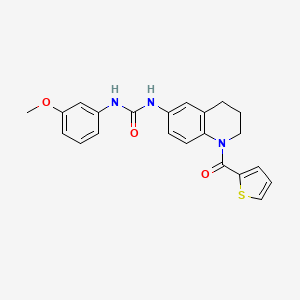

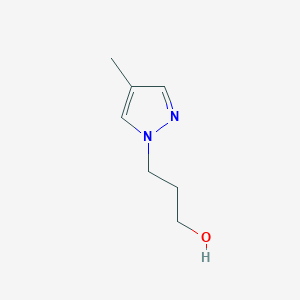

![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)
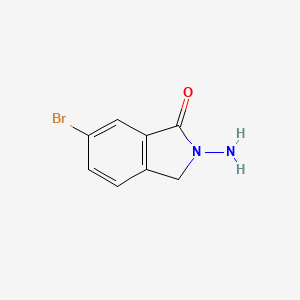
![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)
